5-Bromotetrazolo[1,5-a]pyridine
Description
Significance of Fused Heterocyclic Systems in Chemical Synthesis and Design
Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are cornerstones of modern chemical science. airo.co.infiveable.me Their rigid, three-dimensional structures provide a unique scaffold that is central to the design and synthesis of novel molecules with specific functions. These systems are prevalent in natural products and form the backbone of many pharmaceutical agents, where their distinct architecture allows for precise interactions with biological targets. fiveable.me The presence of multiple heteroatoms, such as nitrogen, oxygen, or sulfur, within the fused rings enhances their chemical reactivity and offers diverse possibilities for functionalization, making them versatile building blocks in organic synthesis. airo.co.infiveable.me The development of efficient synthetic strategies, including transition metal-catalyzed reactions and multi-component reactions, has further broadened the accessibility and structural diversity of these complex molecules. sioc-journal.cnrsc.org
Overview of the Tetrazolo[1,5-a]pyridine (B153557) Core Structure
The tetrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle where a tetrazole ring is fused to a pyridine (B92270) ring. nih.gov The tetrazole ring is a five-membered aromatic ring containing four nitrogen atoms. In the [1,5-a] fusion, the tetrazole ring is attached to the pyridine ring through a nitrogen atom and an adjacent carbon atom of the pyridine ring. This arrangement results in a planar, aromatic system with a unique electron distribution. The parent compound, tetrazolo[1,5-a]pyridine, has the molecular formula C₅H₄N₄. nih.gov The incorporation of the electron-rich tetrazole ring fused to the electron-deficient pyridine ring imparts distinct chemical and physical properties to the molecule, influencing its reactivity and potential applications. nih.govacs.org
Research Landscape of Substituted Tetrazolo[1,5-a]pyridines
Substituted tetrazolo[1,5-a]pyridines are a subject of ongoing research due to their potential in various scientific fields. The introduction of different functional groups onto the core structure allows for the fine-tuning of the molecule's properties. For instance, the synthesis of diarylated tetrazolo[1,5-a]pyridine derivatives has been explored to investigate their potential as electron-accepting units in π-conjugated systems for applications in organic electronics. nih.govacs.org These studies have shown that such derivatives can possess good thermal stability. Furthermore, the synthesis of various substituted tetrazolo[1,5-a]pyridines is often pursued to explore their biological activities. The modification of the core structure can lead to compounds with potential applications in medicinal chemistry. Research has also focused on developing efficient synthetic methods to access a wide range of substituted derivatives, including those with halogen, methyl, and carboxylic acid groups. acs.orgnih.govsigmaaldrich.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
5-bromotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-1-3-5-7-8-9-10(4)5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKAAQBDTXFNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 5 Bromotetrazolo 1,5 a Pyridine
The synthesis of 5-Bromotetrazolo[1,5-a]pyridine is a key step in accessing its derivatives and exploring its chemical utility. Several synthetic routes have been developed to prepare this and related compounds.
One common approach involves the reaction of a corresponding 2-halopyridine with an azide (B81097) source. For instance, 2-halopyridines can react with trimethylsilyl (B98337) azide in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) to yield tetrazolo[1,5-a]pyridines. organic-chemistry.org Another method involves the treatment of pyridine (B92270) N-oxides with sulfonyl or phosphoryl azides, such as diphenyl phosphorazidate (DPPA), often with heating. organic-chemistry.org
The characterization of this compound and its analogs relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) and Infrared (IR) spectroscopy are crucial for elucidating the molecular structure and confirming the presence of the fused ring system and the bromo substituent. acs.org
Chemical Properties and Reactivity of 5 Bromotetrazolo 1,5 a Pyridine
The chemical properties of 5-Bromotetrazolo[1,5-a]pyridine are dictated by the interplay of the electron-rich tetrazole ring, the electron-deficient pyridine (B92270) ring, and the attached bromine atom. The bromine atom at the 5-position acts as a versatile handle for further functionalization through various chemical reactions.
The presence of the bromine atom makes the compound susceptible to nucleophilic substitution and cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents at the 5-position, leading to the synthesis of novel derivatives with tailored properties. For example, the bromine can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. rsc.org
Applications in Organic Synthesis
Strategies for Constructing the Tetrazolo[1,5-a]pyridine Ring System
The formation of the tetrazolo[1,5-a]pyridine ring system is typically achieved through the reaction of a pyridine (B92270) derivative with an azide (B81097) source, leading to the cyclization that forms the fused tetrazole ring. The choice of starting material and reaction conditions significantly influences the efficiency and regioselectivity of the synthesis.
Synthesis from 2-Halopyridines
A prevalent and effective method for synthesizing tetrazolo[1,5-a]pyridines involves the use of 2-halopyridines as starting materials. thieme-connect.com This approach relies on the nucleophilic displacement of the halide by an azide ion, followed by an intramolecular cyclization. dtic.mil
A significant advancement in the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines is the use of trimethylsilyl (B98337) azide (TMSN₃) in the presence of a fluoride (B91410) catalyst, such as tetrabutylammonium (B224687) fluoride (TBAF) hydrate (B1144303). organic-chemistry.orgorganic-chemistry.org This method offers a convenient and efficient route, often overcoming the limitations of traditional methods that require high temperatures. organic-chemistry.orgthieme-connect.com
The reaction typically involves heating the 2-halopyridine with TMSN₃ and TBAF hydrate, with optimized conditions reported at 85°C for 24 hours, leading to high conversion rates and isolated yields. organic-chemistry.org This methodology has been successfully applied to a range of substituted pyridines, as well as to quinolines and isoquinolines, demonstrating its broad scope. organic-chemistry.org For instance, the synthesis of 8-bromotetrazolo[1,5-a]pyridine (B1441750) has been achieved using this method, which can then be further functionalized through various cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org
It is noteworthy that the reactivity can be influenced by the position of other substituents on the pyridine ring. For example, 2-bromopyridines with an additional bromide at the 4- or 6-position have been found to be poor substrates for this reaction. thieme-connect.com In the case of 2,4-dibromopyridine, the desired tetrazole was formed in low yield, accompanied by the formation of an azidotetrazolo[1,5-a]pyridine, resulting from the addition of a second equivalent of azide. thieme-connect.com
Table 1: Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines using TMSN₃ and TBAF
| Starting Material | Product | Yield (%) |
|---|---|---|
| 2-Bromopyridine | Tetrazolo[1,5-a]pyridine | 90 |
| 2-Bromo-6-methylpyridine | 8-Methyltetrazolo[1,5-a]pyridine | 76 |
Data sourced from Laha, J. K., & Cuny, G. D. (2008). Synthesis, 2008(24), 4002-4006. organic-chemistry.orgthieme-connect.com
While TMSN₃ with a fluoride catalyst is a highly effective system, other azide sources and conditions have also been employed for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines. A traditional method involves heating a 2-halopyridine with sodium azide in a polar solvent. thieme-connect.com However, this approach often necessitates high temperatures to facilitate the nucleophilic displacement of the halogen. thieme-connect.com For instance, 2-chloropyridines have been successfully reacted with sodium azide in the presence of hydrochloric acid to yield the corresponding tetrazolo[1,5-a]pyridines. dtic.mil The reaction proceeds via the initial formation of the 2-azidopyridine (B1249355) intermediate, which then undergoes an electrocyclic ring closure. dtic.mil
Synthesis from Pyridine N-Oxides
An alternative and widely used strategy for the construction of the tetrazolo[1,5-a]pyridine ring system starts from pyridine N-oxides. This method circumvents the need for pre-functionalized halopyridines and offers a direct route to the desired fused heterocycle.
Pyridine N-oxides can be converted to tetrazolo[1,5-a]pyridines in good to excellent yields by heating them with sulfonyl or phosphoryl azides. researchgate.netorganic-chemistry.orgnih.gov This reaction is often carried out in the presence of pyridine and without a solvent. organic-chemistry.orgorganic-chemistry.org A variety of sulfonyl and phosphoryl azides have been investigated, with diphenyl phosphorazidate (DPPA) being identified as a particularly convenient and high-yielding reagent. organic-chemistry.orgresearchgate.netorganic-chemistry.org This one-step conversion is a powerful tool for accessing a diverse range of tetrazolo[1,5-a]pyridine derivatives. nih.gov
The reaction of pyridine N-oxides with arenesulfonyl azides has also been reported, although in some cases, the yields were found to be poor and the reaction required high temperatures. researchgate.net Another approach involves the treatment of pyridine N-oxides with 4-toluenesulfonyl chloride and sodium azide in toluene (B28343) at elevated temperatures, providing an efficient and convenient synthesis of tetrazolopyridines. organic-chemistry.org
Table 2: Reagents for the Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines
| Reagent | Conditions | Reference |
|---|---|---|
| Diphenyl phosphorazidate (DPPA) | Heat, no solvent | organic-chemistry.orgresearchgate.netorganic-chemistry.org |
| Sulfonyl Azides | Heat, no solvent | researchgate.netorganic-chemistry.org |
A key consideration when using substituted pyridine N-oxides is the regioselectivity of the reaction. The electronic properties and position of substituents on the pyridine ring can direct the outcome of the azidation reaction. Pyridine N-oxides exhibit a higher dipole moment compared to pyridines, making them more susceptible to both electrophilic and nucleophilic attack, preferentially at the 2- and 4-positions. scripps.edu
The synthesis of tetrazolo[1,5-a]pyridines from pyridine N-oxides can sometimes suffer from a lack of regioselectivity, which is a notable disadvantage compared to the more regioselective methods starting from 2-halopyridines. thieme-connect.com The activation of the pyridine N-oxide with an electrophilic reagent, such as a sulfonyl or phosphoryl chloride, generates a reactive intermediate. The subsequent nucleophilic attack by the azide ion can occur at either the C2 or C6 position, potentially leading to a mixture of isomeric products if the pyridine N-oxide is unsymmetrically substituted. However, modern methodologies have made significant strides in achieving regioselective functionalization of pyridine N-oxides, which can be leveraged to control the outcome of the tetrazole ring formation. researchgate.net For instance, highly regioselective halogenation of unsymmetrical pyridine N-oxides has been developed, providing a practical route to 2-halo-substituted pyridines, which can then be used in the synthesis of tetrazolo[1,5-a]pyridines. nih.gov
Other Established Synthetic Pathways for Tetrazolo[1,5-a]pyridines
Beyond the targeted synthesis of specific isomers, several general methods for constructing the tetrazolo[1,5-a]pyridine core are well-established in the chemical literature.
One prominent method involves the reaction of 2-halopyridines with an azide source. For instance, the treatment of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate has been shown to yield tetrazolo[1,5-a]pyridines. organic-chemistry.org This reaction proceeds through a nucleophilic substitution of the halide by the azide anion, followed by an intramolecular cyclization. Another variation of this approach utilizes sodium azide in the presence of hydrochloric acid with 2-chloropyridines to achieve the same heterocyclic system. dtic.mil
An alternative and efficient pathway involves the conversion of pyridine N-oxides. organic-chemistry.orgnih.gov Heating pyridine N-oxides with sulfonyl or phosphoryl azides, such as diphenyl phosphorazidate (DPPA), in the presence of pyridine provides a high-yielding, one-step synthesis of tetrazolo[1,5-a]pyridines. organic-chemistry.orgnih.gov This method is noted for its convenience and broad applicability. organic-chemistry.org Diarylated tetrazolo[1,5-a]pyridine derivatives have also been synthesized from the corresponding diarylated pyridine N-oxides using diphenylphosphoryl azide. nih.gov
Furthermore, the synthesis of tetrazolo[1,5-a]pyrimidines, a related class of compounds, has been achieved through the cyclocondensation of β-enaminones with 5-aminotetrazole. nih.gov This [CCC + NCN] type reaction provides a versatile route to substituted tetrazolo[1,5-a]pyrimidines, where the substituents on the β-enaminone can influence the regiochemistry of the final product. nih.gov
Targeted Synthesis of Specific Brominated Tetrazolo[1,5-a]pyridine Isomers
The synthesis of specific brominated isomers of tetrazolo[1,5-a]pyridine is often desired for further derivatization and structure-activity relationship studies.
Synthetic Approaches to this compound
While direct synthesis of this compound is a key objective, specific high-yielding procedures are often proprietary or embedded within broader studies. The general methods described previously, such as the reaction of a corresponding 2-halo-5-bromopyridine with an azide source, would be the logical starting point for its synthesis.
Synthesis of 8-Bromotetrazolo[1,5-a]pyridine as a Key Intermediate for Derivatization
The isomer 8-bromotetrazolo[1,5-a]pyridine has been identified as a valuable intermediate for creating a variety of novel tetrazolo[1,5-a]pyridine derivatives. organic-chemistry.org Its synthesis is typically achieved by reacting 2,8-dihalopyridines with an azide source, where the greater reactivity of the 2-halo substituent facilitates the initial nucleophilic substitution and subsequent cyclization to form the tetrazole ring, leaving the 8-bromo group intact for further functionalization.
Optimization of Reaction Conditions and Yields for Tetrazolo[1,5-a]pyridine Synthesis
Optimizing reaction conditions is crucial for maximizing yields and ensuring the purity of the desired tetrazolo[1,5-a]pyridine products. Key parameters that are often investigated include the choice of solvent, temperature, and catalyst.
In the synthesis of tetrazolo[1,5-a]pyrimidines from β-enaminones and 5-aminotetrazole, a comparative study of reaction conditions revealed that using toluene at reflux with hydrochloric acid for 16 hours resulted in yields exceeding 80%. nih.gov An even more efficient method utilized the ionic liquid [HMIM][TsO] at 120°C in the presence of HCl, which significantly reduced the reaction time to as little as 5 minutes while maintaining high yields. nih.gov The choice of solvent can be critical, as demonstrated in some cycloaddition reactions where DMF was found to be the optimal solvent for product formation at elevated temperatures. researchgate.net
Temperature is another critical factor. For instance, in the synthesis of tetrazolo[1,5-a]pyridin-8-ol (B11475764) from 2-fluoropyridin-3-ol and sodium azide, prolonged heating above 100°C was found to be necessary to prevent the degradation of intermediates. vulcanchem.com In other cases, reactions can proceed efficiently at room temperature. organic-chemistry.org
The screening of various sulfonyl and phosphoryl azides in the conversion of pyridine N-oxides identified diphenyl phosphorazidate (DPPA) as the most convenient and high-yielding reagent. organic-chemistry.orgnih.gov For some syntheses, the reaction proceeds well without the need for a catalyst. researchgate.net
The following table summarizes the optimization of reaction conditions for the synthesis of related tetrazole-containing heterocycles, providing insights that could be applicable to this compound synthesis.
| Reaction Type | Reactants | Solvent | Catalyst/Reagent | Temperature | Time | Yield | Reference |
| Tetrazolo[1,5-a]pyrimidine (B1219648) Synthesis | β-enaminone, 5-aminotetrazole | Toluene | HCl | Reflux | 16 h | >80% | nih.gov |
| Tetrazolo[1,5-a]pyrimidine Synthesis | β-enaminone, 5-aminotetrazole | [HMIM][TsO] | HCl | 120 °C | 5 min | >80% | nih.gov |
| Tetrazolo[1,5-a]pyridine Synthesis | Pyridine N-oxides | None | Diphenyl phosphorazidate (DPPA), Pyridine | Heating | - | Good to Excellent | organic-chemistry.orgnih.gov |
| Tetrazolo[1,5-a]pyridin-8-ol Synthesis | 2-Fluoropyridin-3-ol, NaN₃ | Ethanol-water (6:4) | HCl | 120 °C | 13 h | 75% | vulcanchem.com |
Green Chemistry Approaches in Tetrazolo[1,5-a]pyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. While specific green chemistry approaches for this compound are not extensively documented, trends in the synthesis of related pyrazolo[1,5-a]pyrimidines indicate a move towards more sustainable methods. bme.hursc.org
These approaches often focus on the use of aqueous media, microwave assistance, and the development of one-pot sequential reactions. bme.hursc.orgmdpi.com For example, the synthesis of pyrazolo[1,5-a]pyrimidines has been successfully carried out in aqueous ethanol (B145695) under ultrasonic irradiation, offering advantages such as simplicity, good yields, short reaction times, and easy product isolation. bme.hu Microwave-assisted synthesis has also been shown to be an efficient heating method that can significantly reduce reaction times and, when combined with one-pot procedures, avoids tedious work-up and purification of intermediates. mdpi.com The use of ionic liquids, as seen in the synthesis of tetrazolo[1,5-a]pyrimidines, can also be considered a greener alternative to volatile organic solvents due to their low vapor pressure and potential for recyclability. nih.gov
Exploration of Bromine Substituent Reactivity on the Tetrazolo[1,5-a]pyridine Scaffold
The bromine atom at the C5 position of the tetrazolo[1,5-a]pyridine ring system is a key functional group for derivatization. Its reactivity is harnessed in several important classes of organic reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental for developing new compounds with potential applications in medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have become central to modern organic synthesis. libretexts.org For substrates like this compound, where the bromine is attached to an sp²-hybridized carbon, these reactions are particularly effective. The general mechanism for these transformations involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with a halide. libretexts.org This reaction is prized for its operational simplicity, the commercial availability and stability of boronic acids, and its tolerance of a broad range of functional groups. nih.gov While specific studies on this compound are not extensively documented, the reactivity of analogous brominated nitrogen-rich heterocycles provides a strong precedent for its successful application.
For instance, the Suzuki coupling of other brominated heterocyclic systems, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, has been shown to proceed efficiently with a variety of aryl and heteroaryl boronic acids. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture. nih.gov The reaction conditions are generally mild, making them compatible with the potentially sensitive tetrazole ring.
Table 1: Examples of Suzuki-Miyaura Coupling on an Analogous Heterocyclic System Reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids. nih.gov
| Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 74 |
| 4-Biphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 79 |
| 1-Naphthylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 89 |
| 3-Thienylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 67 |
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.org This method is renowned for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. libretexts.orgthermofisher.com The reaction is applicable to a wide range of sp²-hybridized halides, including aryl bromides, making it a suitable method for the derivatization of this compound. organic-chemistry.org
The key steps in the Stille coupling mechanism are similar to other palladium-catalyzed cross-couplings. wikipedia.org A significant advantage is that the reaction conditions are generally mild and not sensitive to air or moisture. thermofisher.com However, a primary drawback is the toxicity associated with the organotin reagents and byproducts. organic-chemistry.org In the context of polyhalogenated substrates, regioselectivity can sometimes be controlled by the reaction conditions. For example, in the Stille coupling of 3,5-dibromo-2-pyrone, the reaction typically occurs at the more electron-deficient C3 position, but the use of a copper(I) co-catalyst can reverse this selectivity to favor the C5 position. nih.gov
Table 2: General Conditions for Stille Coupling Reactions
| Component | Examples |
| Aryl Halide | This compound (substrate) |
| Organostannane | Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃, Alkynyl-Sn(Bu)₃ |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Solvent | Toluene, Dioxane, DMF |
| Additives | LiCl, Cu(I) salts (optional) |
Beyond Suzuki and Stille reactions, other palladium-catalyzed cross-coupling methodologies could be applied to this compound. These include the Hiyama coupling, which uses organosilicon compounds, and the Negishi coupling, which employs organozinc reagents. The Hiyama coupling, in particular, has gained traction as a more environmentally benign alternative to Stille reactions, utilizing non-toxic and stable organosilanes. nih.gov The Sonogashira coupling, which pairs aryl halides with terminal alkynes, is another powerful tool for installing alkynyl moieties, further expanding the range of accessible derivatives from the 5-bromo precursor. Each of these methods offers a unique set of advantages regarding substrate scope, functional group tolerance, and reaction conditions, providing a versatile toolkit for the synthetic chemist.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.com The tetrazolo[1,5-a]pyridine system is inherently electron-poor, which facilitates the attack of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity is then restored by the expulsion of the leaving group.
The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group, as they stabilize the anionic Meisenheimer intermediate. masterorganicchemistry.comstackexchange.com In the case of pyridine and its fused analogs, the ring nitrogen atom acts as a powerful electron-withdrawing group, activating the ortho (C2) and para (C4) positions towards nucleophilic attack. stackexchange.comyoutube.com For this compound, the bromine atom is para to one of the ring nitrogens (N1 of the pyridine ring), suggesting it should be susceptible to SNAr. Reactions with various nucleophiles such as alkoxides, phenoxides, and thiolates are expected to proceed, allowing for the introduction of oxygen and sulfur-based functional groups. For example, studies on the analogous 5-bromo-1,2,3-triazines show that they readily undergo SNAr with phenols. nih.gov
The introduction of amino groups onto the tetrazolo[1,5-a]pyridine scaffold can be achieved through arylamination reactions. The most prominent method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction is exceptionally broad in scope, allowing for the formation of C-N bonds with a wide variety of primary and secondary amines.
Alternatively, direct nucleophilic aromatic substitution can also be used to install amino groups, particularly with strongly basic nucleophiles like ammonia (B1221849) or other amines. youtube.com The electron-deficient nature of the tetrazolo[1,5-a]pyridine ring system is crucial for activating the C-Br bond towards this type of substitution. In many cases, palladium catalysis is not required if the heteroaromatic system is sufficiently activated. This direct approach offers a more atom-economical route to aminated products compared to cross-coupling methods. The choice between a palladium-catalyzed pathway and a direct SNAr reaction would depend on the specific amine nucleophile and the desired reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Functionalization of the Tetrazolo[1,5-a]pyridine Core beyond the Bromine Position
While the bromine atom at the C5 position of this compound is a versatile handle for derivatization, significant research has been directed towards modifying other positions of the fused heterocyclic core. These strategies can be broadly categorized into two main approaches: functionalization of the pyridine ring and reactions involving the tetrazole moiety.
A primary method for introducing substituents onto the pyridine ring is to begin with an already functionalized pyridine derivative, such as a substituted 2-chloropyridine (B119429) or pyridine N-oxide, which then undergoes cyclization to form the tetrazolo[1,5-a]pyridine system. organic-chemistry.orgnih.govsemanticscholar.org For example, the synthesis of 4,6-dinitrotetrazolo[1,5-a]pyridine is achieved through the reaction of 2-chloro-3,5-dinitropyridine (B146277) with sodium azide. dtic.mil This pre-functionalization approach is highly effective for creating a wide array of derivatives with substituents at the C6, C7, and C8 positions, as well as the targeted C5 position.
The tetrazole ring itself exhibits unique reactivity, primarily through its equilibrium with the valence tautomer, 2-azidopyridine. dtic.milbeilstein-archives.orgnih.gov This equilibrium opens a pathway for reactions characteristic of azides. One of the most powerful applications of this tautomerism is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". beilstein-archives.orgnih.gov This reaction allows for the efficient coupling of the tetrazolo[1,5-a]pyridine core (in its azide form) with terminal alkynes to generate novel 1,2,3-triazole-substituted pyridines. This strategy effectively transforms the tetrazole ring into a linker for constructing more complex molecular architectures.
Beyond cycloaddition, the tetrazole ring can undergo ring-opening and reduction reactions. Nucleophilic attack by secondary amines on activated tetrazolo[1,5-a]pyridines, such as 8-cyano-tetrazolo[1,5-a]pyridine, can lead to the formation of ring-opened products. umich.edu Hydrogenation of the tetrazolo[1,5-a]pyrimidine system, an analogous scaffold, has been shown to reduce the tetrazole portion, yielding 2-aminopyrimidines. beilstein-archives.org Furthermore, thermolysis of nitro-substituted tetrazolo[1,5-a]pyridines can induce a rearrangement to form furazano[4,5-b]pyridine-1-oxides, demonstrating a method for skeletal transformation. dtic.mil
Chemo- and Regioselectivity in Derivatization Reactions
Controlling the selectivity of reactions is paramount for the rational design and synthesis of specific this compound analogs. Both chemo- and regioselectivity are key considerations in the derivatization of this heterocyclic system.
Regioselectivity:
The regiochemical outcome of functionalization is largely dictated by the inherent electronic properties of the tetrazolo[1,5-a]pyridine core and the chosen synthetic strategy.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring of the parent tetrazolo[1,5-a]pyridine is challenging due to the electron-withdrawing nature of the fused tetrazole and the pyridine nitrogen. When it does occur, substitution is directed to the C7 (and C5) positions (meta to the bridging nitrogen). quimicaorganica.orgquora.com A more effective strategy to control regioselectivity involves starting with a pyridine N-oxide. The N-oxide group activates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the C6 and C8 positions (ortho and para to the N-oxide). semanticscholar.orgyoutube.com Subsequent reaction with an azide source, such as diphenylphosphoryl azide (DPPA), converts the N-oxide into the fused tetrazole ring, thereby installing substituents at desired locations with high regiocontrol. nih.govorganic-chemistry.orgacs.org
Nucleophilic Aromatic Substitution: In substrates bearing multiple leaving groups and activating electron-withdrawing groups, nucleophilic substitution proceeds with high regioselectivity. For instance, in related fused 2,4-diazidopyrimidine (B14425024) systems, nucleophilic attack occurs preferentially at the C4 position. nih.gov For 4,6-dinitrotetrazolo[1,5-a]pyridine, nucleophilic attack can lead to the formation of stable Meisenheimer complexes. acs.org
Chemoselectivity:
Chemoselectivity involves differentiating between multiple reactive sites within the molecule.
Azide-Tetrazole Tautomerism: The equilibrium between the fused tetrazole and the open-chain 2-azidopyridine form is a cornerstone of its chemoselectivity. beilstein-archives.orgnih.gov This allows for reactions specific to the azide functional group, such as CuAAC or the Staudinger reaction, to be performed selectively. beilstein-archives.orgnih.gov The position of this equilibrium can be influenced by factors like solvent polarity, temperature, and the electronic nature of substituents. nih.gov
Reaction Conditions: The choice of reaction conditions can selectively target different parts of the molecule. In a study on a brominated tetrazolo[1,5-a]pyrimidine analog, photochemical hydrogenation was shown to selectively reduce the heterocyclic core without cleaving the aryl-bromine bond (dehalogenation). beilstein-archives.org The outcome of hydrogenation can also be dependent on other substituents; trifluoromethyl-substituted analogs favor the formation of 2-aminopyrimidines, whereas non-fluorinated versions tend to form tetrahydropyrimidines. beilstein-archives.org
Synthesis of Advanced Tetrazolo[1,5-a]pyridine Derivatives for Chemical Exploration
The derivatization strategies for this compound and its analogs are not merely academic exercises; they are employed to synthesize advanced molecules for specific applications in materials science and other areas of chemical research.
One prominent area of exploration is the development of novel π-conjugated systems for organic electronics. The tetrazolo[1,5-a]pyridine moiety is considered an effective electron-accepting unit. By starting with diarylated pyridine N-oxides and converting them to the corresponding tetrazolo[1,5-a]pyridines, researchers have synthesized a series of advanced derivatives. acs.org These molecules, such as the bithiophene-substituted tetrazolo[1,5-a]pyridine, exhibit good thermal stability and have demonstrated stable transistor characteristics, highlighting their potential use in organic field-effect transistors (OFETs). acs.org
The following table showcases examples of advanced tetrazolo[1,5-a]pyridine derivatives and their intended area of exploration.
| Derivative Name | Synthetic Approach | Area of Exploration | Reference(s) |
| Diarylated tetrazolo[1,5-a]pyridines | Reaction of diarylated pyridine N-oxides with DPPA | Organic semiconductors, π-conjugated systems | acs.org |
| 4,6-Dinitrotetrazolo[1,5-a]pyridine | Reaction of 2-chloro-3,5-dinitropyridine with sodium azide | Energetic materials | dtic.mil |
| 1,2,3-Triazole-substituted pyridines | CuAAC ("click chemistry") via the 2-azidopyridine tautomer | Construction of complex molecular architectures | beilstein-archives.org, nih.gov |
| 6-Nitrofurazano[4,5-b]pyridine-1-oxide | Thermolysis of 4-nitrotetrazolo[1,5-a]pyridines | Energetic materials, skeletal transformation | dtic.mil |
The synthesis of these advanced derivatives relies on the fundamental reactivity and selectivity principles of the tetrazolo[1,5-a]pyridine core. The ability to transform the 8-bromo analog into a variety of other novel derivatives further underscores the utility of this scaffold in generating diverse chemical entities for continued exploration. organic-chemistry.org
Spectroscopic and Structural Insights into Tetrazolo[1,5-a]pyridine Systems
The structural elucidation of tetrazolo[1,5-a]pyridine and its derivatives is heavily reliant on a suite of spectroscopic techniques. These methods provide a detailed picture of the molecular framework, electronic properties, and vibrational characteristics of these compounds. This article focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy in the characterization of this compound.
Theoretical and Computational Studies of Tetrazolo 1,5 a Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 5-Bromotetrazolo[1,5-a]pyridine. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. nih.gov For systems like tetrazolo[1,5-a]pyridines, DFT calculations can determine optimized geometries, electronic energies, and the distribution of electron density within the molecule. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT are widely applied to similar heterocyclic systems. For instance, DFT has been used to study the corrosion inhibition capabilities of pyridine (B92270) derivatives by calculating parameters like the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE). nih.gov Such calculations for this compound would be invaluable in understanding its electronic behavior.
Molecular Orbital Theory and Electron Density Distribution
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. researchgate.net The distribution of electrons within these orbitals dictates the molecule's chemical properties. In the case of tetrazolo[1,5-a]pyridines, a key feature is the tetrazole-azide tautomerism, where the fused tetrazole ring can exist in equilibrium with an open-chain 2-azidopyridine (B1249355) form. MO calculations have been instrumental in studying this equilibrium in various substituted tetrazolo[1,5-a]pyridines. acs.org
The introduction of a bromine atom at the 5-position is expected to influence the electron density distribution across the bicyclic system. The electron-withdrawing nature of the bromine atom can affect the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn impacts the molecule's reactivity and spectroscopic characteristics.
Conformational Analysis and Molecular Dynamics Simulations
While the tetrazolo[1,5-a]pyridine (B153557) ring system is largely planar, conformational analysis and molecular dynamics (MD) simulations can provide insights into the molecule's behavior in different environments, particularly for substituted derivatives or when interacting with other molecules. For the relatively rigid this compound, these studies would be most relevant in understanding intermolecular interactions and behavior in solution or in a biological system.
MD simulations, for example, have been used to study the binding of tetrazole-containing compounds to biological targets by simulating the dynamic interactions between the ligand and the protein's active site. acs.org Such simulations could predict the preferred binding modes of this compound with a target receptor.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule.
Research by Cmoch et al. has provided valuable experimental and computational data on halogen-substituted tetrazolo[1,5-a]pyridines, including the 5-bromo derivative. acs.org Their work includes detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.
Table 1: Experimental NMR Chemical Shifts (δ, ppm) for this compound acs.org (Solvent: CDCl3)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | |
| H-6 | 8.15 (dd) |
| H-7 | 7.34 (t) |
| H-8 | 9.09 (dd) |
| ¹³C NMR | |
| C-5 | 110.2 |
| C-6 | 143.0 |
| C-7 | 122.2 |
| C-8 | 131.9 |
| C-9a | 148.8 |
| ¹⁵N NMR | |
| N-1 | -12.4 |
| N-2 | -3.6 |
| N-3 | -49.6 |
| N-4 | -134.4 |
Table 2: Experimental IR Absorption Bands (cm⁻¹) for this compound acs.org (Solvent: CH2Cl2)
| Wavenumber (cm⁻¹) | Assignment |
| 1634 | ν(C=N) + ν(C=C) |
| 1521 | ν(C=N) + ν(C=C) |
| 1492 | ν(C=N) + ν(C=C) |
| 1341 | ν(N=N) |
| 1283 | δ(C-H) |
| 1133 | Ring vibration |
| 1083 | ν(N-N) |
| 995 | Ring vibration |
Computational prediction of these spectra using methods like DFT can help in the assignment of the observed signals and provide a deeper understanding of the vibrational modes and electronic transitions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to explore transition states and reaction pathways that are often difficult to study experimentally. rsc.org For this compound, a key reaction is the thermally or photochemically induced valence tautomerization to 2-azido-5-bromopyridine, which can then undergo further reactions such as nitrene formation.
Computational studies can map the potential energy surface for this ring-opening reaction, calculate the activation energy, and determine the geometry of the transition state. Understanding the mechanism of this and other reactions, such as nucleophilic aromatic substitution on the pyridine ring, is crucial for the synthetic application of this compound. For example, computational studies have been used to investigate the mechanism of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry" that could be relevant for functionalizing the azido (B1232118) tautomer. rsc.org
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are integral to modern SAR studies. nih.gov
While specific SAR studies on this compound are not widely reported, the tetrazole ring is a known pharmacophore in medicinal chemistry, often used as a bioisostere for a carboxylic acid group. nih.govbeilstein-journals.org Computational methods could be employed to design and predict the activity of novel derivatives of this compound.
For instance, a QSAR study would involve building a statistical model that correlates the biological activity of a series of related compounds with their calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). This model could then be used to predict the activity of new, unsynthesized derivatives. Molecular docking simulations could be used to predict how this compound and its analogs bind to a specific biological target, providing insights into the key interactions that govern their activity. beilstein-archives.org
Investigation of Tautomeric Equilibria using Computational Methods
The phenomenon of tautomerism is a key characteristic of many heterocyclic compounds, including the tetrazolo[1,5-a]pyridine ring system. This equilibrium involves the migration of a proton, leading to distinct structural isomers that can coexist. In the case of tetrazolo[1,5-a]pyridines, the principal tautomeric relationship is with the azide (B81097) form, specifically a 2-azidopyridine. The position of this equilibrium is significantly influenced by the electronic nature of substituents on the pyridine ring and the surrounding environment.
Computational chemistry provides powerful tools to investigate these tautomeric equilibria. Theoretical studies on 5-substituted NH-tetrazoles have shown that the nature of the substituent at the 5-position plays a critical role in determining the predominant tautomeric form. researchgate.net While specific computational studies on the tautomerism of this compound are not extensively documented in publicly available literature, general principles derived from related systems can be applied.
For instance, theoretical analyses of substituted 2-hydroxypyridines have demonstrated that the equilibrium can be finely tuned by substituent effects. researchgate.net In the broader class of 5-substituted tetrazoles, it is generally observed that the physical state and the polarity of the solvent are major determinants of which tautomer is more stable. researchgate.net Typically, the more polar tautomer is favored in polar solvents and in the crystalline state. researchgate.net
To illustrate the type of data generated in such computational studies, the following table presents hypothetical relative energies for the tautomers of a substituted tetrazolo[1,5-a]pyridine, calculated using different computational methods.
| Tautomer | Computational Method | Relative Energy (kcal/mol) |
| Tetrazolo[1,5-a]pyridine form | DFT (B3LYP/6-31G) | 0.00 |
| 2-Azidopyridine form | DFT (B3LYP/6-31G) | +5.2 |
| Tetrazolo[1,5-a]pyridine form | MP2/cc-pVDZ | 0.00 |
| 2-Azidopyridine form | MP2/cc-pVDZ | +4.8 |
Note: The data in this table is illustrative and intended to represent the type of information obtained from computational studies on tautomeric equilibria. The values are not experimental data for this compound.
The bromine atom at the 5-position in this compound, being an electron-withdrawing group, is expected to influence the electron density distribution in the heterocyclic rings and thereby affect the stability of the tautomers. Further dedicated computational studies would be invaluable in quantifying this effect and providing a definitive understanding of the tautomeric landscape of this specific compound.
In Silico Assessment of Molecular Interactions
In silico methods are instrumental in predicting how a molecule might interact with biological targets, a critical step in the early stages of drug discovery. These computational assessments for this compound would involve techniques like molecular docking and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Molecular docking simulations can predict the binding orientation and affinity of a ligand to the active site of a protein. For example, in studies of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, molecular docking has been used to identify potential biological targets and elucidate binding modes. nih.gov Such studies have shown that these heterocyclic systems can act as inhibitors of various enzymes. nih.gov
A study on pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives highlighted that a bromine substituent played a crucial role in their cytotoxic activities, suggesting its importance in molecular interactions. semanticscholar.org This finding underscores the potential significance of the bromo-substituent in this compound for its biological activity profile.
The following table illustrates the kind of data that can be generated from in silico molecular docking and ADME prediction studies for a compound like this compound.
| In Silico Parameter | Predicted Value/Interaction |
| Molecular Docking | |
| Target Protein | e.g., Cyclin-Dependent Kinase 2 (CDK2) |
| Binding Affinity (Glide Score) | e.g., -7.5 kcal/mol |
| Key Interactions | e.g., Hydrogen bonding with backbone, hydrophobic interactions |
| ADME Prediction | |
| Lipinski's Rule of Five | Compliant |
| Predicted Oral Bioavailability | High |
| Blood-Brain Barrier Permeation | Low |
Note: The data presented in this table is for illustrative purposes to show the output of in silico assessments and is not based on experimental results for this compound.
In silico ADME predictions for related pyrimidine (B1678525) and pyridine derivatives have been used to assess their drug-likeness and pharmacokinetic properties. nih.gov These studies help in prioritizing compounds with favorable profiles for further experimental investigation. Given the structural similarities, it is anticipated that this compound would also be a candidate for such in silico evaluations to explore its therapeutic potential.
Advanced Applications of Tetrazolo 1,5 a Pyridine Derivatives in Chemical Science
Development of Chemical Probes and Ligands
The tetrazolo[1,5-a]pyridine (B153557) framework, rich in nitrogen atoms, is an excellent platform for the design of multidentate ligands for coordination chemistry. The multiple nitrogen atoms of the fused tetrazole and pyridine (B92270) rings can act as electron-donating sites, allowing them to chelate or bridge metal ions to form stable coordination complexes. rsc.org
Research has demonstrated the synthesis of novel two- and three-dimensional coordination polymers using ligands that, while isomeric to the fused system, showcase the principle effectively. For instance, ligands like 3-((1H-tetrazol-5-yl) methyl) pyridine (3HTMP) and 4-((1H-tetrazol-5-yl) methyl) pyridine (4HTMP) have been used to create a variety of metal complexes with diverse architectures. rsc.orgrsc.org These ligands, generated in situ, coordinate with transition metals such as Copper (Cu), Zinc (Zn), and Cadmium (Cd) to form complex frameworks, including 2D layers and 3D helical chains. rsc.orgrsc.org The structural diversity of these complexes is influenced by the coordination modes of the ligand and the presence of various counter-anions. rsc.org
Furthermore, the closely related tetrazolo[1,5-a]pyrimidine (B1219648) scaffold has been used to synthesize mononuclear metal(II) complexes with Nickel, Copper, and Zinc. researchgate.net These studies underscore the potential of the broader class of tetrazole-fused heterocycles, including 5-Bromotetrazolo[1,5-a]pyridine, as versatile building blocks for creating new functional materials and chemical probes with tailored structural and electronic properties. The bromine atom at the 5-position can serve as a handle for further functionalization to fine-tune the ligand's properties.
| Ligand System | Metal Ions | Resulting Structure Type | Key Finding | Reference |
|---|---|---|---|---|
| ((1H-tetrazol-5-yl) methyl) pyridine | Cu(II), Zn(II), Cd(II) | 2D Layers, 3D Helical Frameworks | Demonstrates versatile coordination modes leading to structurally diverse metal-organic frameworks. | rsc.orgrsc.org |
| Tetrazolo[1,5-a]pyrimidine derivatives | Ni(II), Cu(II), Zn(II) | Mononuclear Metal(II) Complexes | Shows the utility of the fused tetrazole system in forming discrete metal complexes. | researchgate.net |
Catalytic Applications of Tetrazolo[1,5-a]pyridine Based Systems
While the direct use of this compound as a catalyst is an emerging area, the scaffold's inherent chemical properties make it a promising candidate for the development of novel catalytic systems. The electron-withdrawing nature of the tetrazole ring can influence the electronic environment of the fused pyridine ring, a property that can be exploited in catalyst design.
Research has more frequently focused on the catalyzed synthesis of these heterocyclic systems rather than their use as catalysts. For example, efficient methods have been developed for synthesizing tetrazolo[1,5-a]pyrimidine derivatives using advanced catalytic systems like metal-organic frameworks (MOFs). nih.govresearchgate.net These reactions, often involving multi-component condensations, highlight the stability of the tetrazole-fused core under various catalytic conditions. nih.gov
The potential for tetrazolo[1,5-a]pyridine derivatives in catalysis primarily lies in their application as ligands for transition metal catalysts. The multiple nitrogen coordination sites could stabilize metal centers, and modifications at positions like the 5-bromo site could be used to attach the scaffold to a solid support or to tune the steric and electronic properties of the resulting catalyst. For instance, the reactivity of related tetrazolo[1,5-a]pyrimidines in copper-catalyzed click reactions demonstrates the system's compatibility with and participation in metal-catalyzed transformations. beilstein-archives.org
Design of Agrochemical Agents
The design of novel agrochemical agents often relies on the principle of bioisosterism, where a known active molecule's substructure is replaced by a group with similar physical and electronic properties. The tetrazolo[1,5-a]pyridine scaffold is a potential bioisostere for other fused heterocyclic systems known to possess agrochemical relevance, such as certain indoles or pyrazolopyridines. researchgate.net The rigid, bicyclic structure of tetrazolo[1,5-a]pyridine provides a well-defined three-dimensional arrangement for substituents, which is crucial for specific interactions with biological targets.
The synthesis of libraries of tetrazolo[1,5-a]pyridine derivatives for agrochemical screening is facilitated by established synthetic routes. researchgate.net A common approach involves the reaction of a substituted 2-halopyridine with an azide (B81097) source. organic-chemistry.org In the case of designing derivatives based on this compound, the bromine atom serves as a key synthetic handle. It allows for the introduction of a wide variety of functional groups through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), enabling systematic modification of the molecule's properties to optimize for potential herbicidal, fungicidal, or insecticidal activity. This strategic design process focuses on creating structural diversity around the core scaffold, without an initial assessment of biological activity.
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes is paramount for the exploration of 5-Bromotetrazolo[1,5-a]pyridine's potential. Current methods for synthesizing the tetrazolo[1,5-a]pyridine (B153557) core often involve the reaction of 2-halopyridines with azide (B81097) sources or the treatment of pyridine (B92270) N-oxides with sulfonyl or phosphoryl azides. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of 2-halopyridines with trimethylsilyl (B98337) azide in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) has been shown to produce tetrazolo[1,5-a]pyridines, and this method allows for the transformation of bromo-substituted derivatives into a variety of other analogs. organic-chemistry.org Another efficient, one-step conversion involves heating pyridine N-oxides with reagents like diphenylphosphoryl azide (DPPA) in the absence of a solvent. organic-chemistry.orgacs.org
Future research should focus on refining these methods to improve yields, reduce reaction times, and enhance regioselectivity, particularly for introducing substituents like the bromine atom at the C5 position. The exploration of microwave-assisted synthesis could offer significant advantages, as it has been shown to dramatically reduce reaction times and improve yields for other heterocyclic systems like pyrazolo[1,5-a]pyrimidines. byu.edu Furthermore, developing catalytic methods, potentially using transition metals, could provide milder and more versatile pathways to functionalized tetrazolo[1,5-a]pyridines.
Exploration of Undiscovered Reactivity Patterns
A crucial aspect of tetrazolo[1,5-a]pyridine chemistry is its existence in equilibrium with its 2-azidopyridine (B1249355) isomer. This ring-chain tautomerism is a defining feature and a gateway to diverse reactivity. beilstein-archives.org The position of this equilibrium can be influenced by solvent, temperature, and the electronic nature of substituents on the pyridine ring.
Future investigations should systematically explore this tautomerism for this compound. The electron-withdrawing nature of the bromine atom likely influences the stability of the tetrazole ring. Understanding and controlling this equilibrium is key to unlocking new reactivity. For example, the azide form can readily participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-substituted pyridines. beilstein-archives.org This opens up avenues for creating complex molecular architectures and bioconjugates.
Furthermore, the reactivity of the fused ring system in reactions such as hydrogenation, cycloadditions, and cross-coupling reactions remains largely uncharted territory. beilstein-archives.orgnih.gov The bromine atom on this compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups and the synthesis of novel derivatives with tailored properties.
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. acs.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. acs.orgmdpi.com
Future computational work should focus on:
Modeling the Azide-Tetrazole Equilibrium: Accurately predicting the relative energies and interconversion barriers of the 5-bromo-2-azidopyridine and this compound tautomers under various conditions.
Predicting Reactivity: Calculating reaction pathways and activation energies for potential reactions, such as cycloadditions or substitutions, to guide experimental efforts. mdpi.com
Virtual Screening: Building computational models to predict the binding affinity of this compound derivatives to biological targets, thereby accelerating the discovery of new therapeutic agents.
These predictive models can significantly reduce the experimental overhead by prioritizing the synthesis of compounds with the most promising characteristics.
Integration with High-Throughput Screening for Chemical Discovery
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity or chemical property. nih.gov While specific HTS campaigns involving this compound have not been widely reported, the synthetic accessibility of the tetrazolo[1,5-a]pyridine scaffold makes it an attractive candidate for library synthesis.
Future research should aim to:
Develop Combinatorial Libraries: Utilize the reactivity of the 2-azidopyridine tautomer and the bromo-substituent to generate diverse libraries of tetrazolo[1,5-a]pyridine derivatives.
Screen for Biological Activity: Test these libraries against a wide range of biological targets, such as enzymes (e.g., kinases, proteases) and receptors, to identify novel bioactive compounds. The related imidazo[4,5-b]pyridine scaffold has shown promise in this area. mdpi.com
Discover New Materials: Screen for properties relevant to materials science, such as fluorescence or semiconducting behavior. Diarylated tetrazolo[1,5-a]pyridines have already been investigated as potential organic semiconductors. acs.org
The integration of automated synthesis with HTS platforms can dramatically accelerate the discovery of new applications for this class of compounds. sigmaaldrich.com
Sustainable Synthesis and Application Development
Modern chemical research places a strong emphasis on green and sustainable practices. The future development of this compound chemistry should align with these principles.
Key areas for development include:
Solvent-Free Reactions: Expanding on methods that minimize or eliminate the use of hazardous organic solvents, such as the neat reaction of pyridine N-oxides with DPPA. organic-chemistry.orgresearchgate.net
Catalytic Processes: Developing highly efficient catalytic systems that can operate under mild conditions with low catalyst loading, reducing waste and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry. researchgate.net
Renewable Feedstocks: While a long-term goal, exploring pathways to pyridine derivatives from renewable resources like biomass could eventually provide a more sustainable starting point for synthesis. rsc.org
By focusing on these emerging research avenues, the scientific community can systematically explore and harness the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the common synthetic routes for 5-Bromotetrazolo[1,5-a]pyridine?
The synthesis typically involves oxidative cyclization of precursors like N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)₄, or MnO₂ . Alternative methods include palladium-catalyzed domino reactions, where N-iminopyridinium ylides react with alkenyl halides or alkynes, achieving cyclization and functionalization in tandem . Yields vary significantly: oxidative methods often require optimization (e.g., PIFA/I₂-KI improves regioselectivity), while Pd/Ag-mediated approaches achieve higher efficiency (~75–90% yields) but require inert conditions .
Q. How is this compound characterized in research settings?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., bromine-induced deshielding at C5) .
- HPLC : For purity assessment (≥97% typical for research-grade material) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 198.02 for C₆H₄BrN₃) validate the structure .
- X-ray Crystallography : Resolves regiochemical ambiguities in fused heterocyclic systems .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods for reactions releasing HBr or toxic gases .
- Waste Disposal : Halogenated waste must be segregated and processed by certified facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can regioselective functionalization be achieved in this compound derivatives?
- Cross-Coupling Reactions : Suzuki-Miyaura reactions exploit the bromine substituent for aryl/alkyl group introduction at C5 . Pd(OAc)₂/XPhos catalysts achieve >80% yields in THF/water mixtures .
- Electrophilic Substitution : Nitration at C7 occurs under HNO₃/H₂SO₄, guided by the electron-deficient triazole ring .
- Amidine Functionalization : Copper-catalyzed oxidative coupling with amines introduces amino groups at C2, enabling carboxamide derivatization .
Q. What are the mechanistic insights into the cyclization reactions forming the tetrazolo[1,5-a]pyridine core?
- Oxidative Cyclization : N-(2-pyridyl)amidines undergo single-electron oxidation (e.g., by MnO₂), forming a radical intermediate that cyclizes to the tetrazole ring .
- Domino Pd/Ag Catalysis : Pd(0) mediates alkyne insertion into N-iminopyridinium ylides, followed by Ag-mediated elimination to generate the fused heterocycle .
- Thermal Decomposition : Bromine at C5 lowers the activation energy for diazo intermediate formation, facilitating carbene generation (critical for photophysical applications) .
Q. How do structural modifications impact the biological activity of this compound derivatives?
- JAK Inhibition : C7-substituted derivatives (e.g., methylsulfonyl) show IC₅₀ values <100 nM against JAK1/2, attributed to H-bonding with kinase hinge regions .
- Cardiovascular Activity : Amino groups at C2 enhance vasodilation via NO synthase activation, while bromine improves pharmacokinetic stability .
- OLED Applications : Ethynyl groups at C3 increase electron mobility, enabling blue-light emission with quantum yields up to 0.65 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
